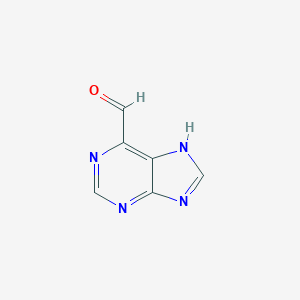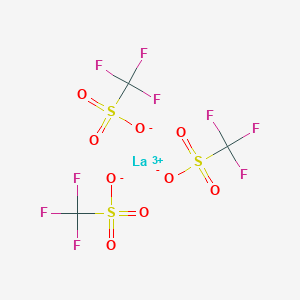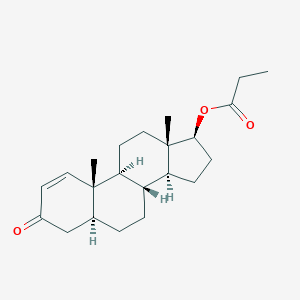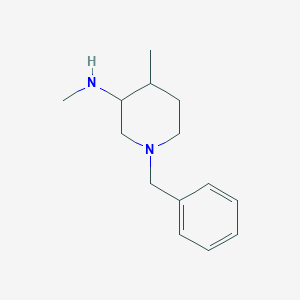
1-benzyl-N,4-dimethylpiperidin-3-amine
Descripción general
Descripción
1-Benzyl-N,4-dimethylpiperidin-3-amine is a chemical compound with the CAS number 1228879-37-5 . It is used as a reagent in the preparation of substituted pyrrolopyrimidinamines as Janus kinase inhibitors (CP-352,664), for the treatment of autoimmune diseases and organ transplant rejection .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-N,4-dimethylpiperidin-3-amine can be represented by the SMILES stringC[C@@H]1C@HCN(CC2=CC=CC=C2)CC1 . The InChI code for this compound is 1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-N,4-dimethylpiperidin-3-amine include a molecular weight of 291.26 . It is a solid at room temperature . The compound has a density of 1.00±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
1-benzyl-N,4-dimethylpiperidin-3-amine is involved in the synthesis and study of stereochemistry of various compounds. For instance, it has been used in the synthesis of highly crowded N-benzylpiperidones, which are characterized by their chair conformation with equatorial orientation of all substituents (Dindulkar, Parthiban, Puranik, & Jeong, 2012).
Catalytic Activity
This compound plays a role in catalytic activities. It has been used in the synthesis of enantiomerically pure epoxy-functionalized resins, which further act as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).
Synthesis of Derivatives
It is also used in the synthesis of various derivatives, such as N-(substituted benzyl)-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which are important intermediates for the synthesis of other complex compounds (Raju, 2008).
Electrophilicity Studies
The compound has been utilized in studies exploring electrophilicity-nucleophilicity relations, serving as a probe to determine the relative reactivity of nucleophiles (Dichiarante, Fagnoni, & Albini, 2008).
Drug Synthesis
It has applications in drug synthesis, such as in the synthesis of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives, which are evaluated for their biological potential (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).
Corrosion Inhibition
The compound is investigated for its role as a corrosion inhibitor for iron in specific acidic environments (Babić-Samardžija, Khaled, & Hackerman, 2005).
Polymer Chemistry
1-benzyl-N,4-dimethylpiperidin-3-amine contributes to polymer chemistry, being involved in the synthesis of Poly(β-aminoesters) which have potential applications in gene delivery (Lynn & Langer, 2000).
Chemical Transformations
It is used in chemical transformations like the amination of arylhalides with guanidines, facilitating the synthesis of benzimidazoles (Deng, McAllister, & Mani, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433175 | |
| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N,4-dimethylpiperidin-3-amine | |
CAS RN |
384338-23-2 | |
| Record name | N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384338-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

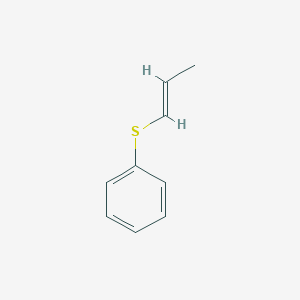
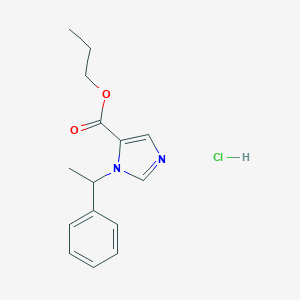
![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
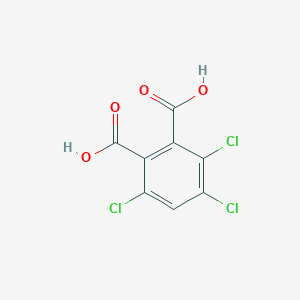
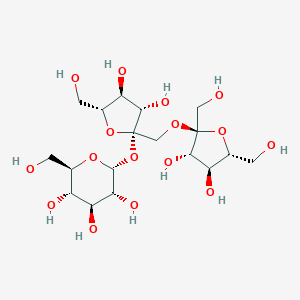
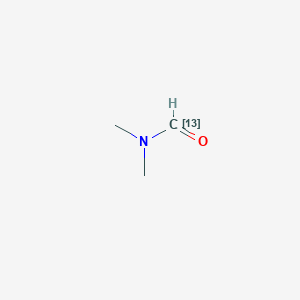
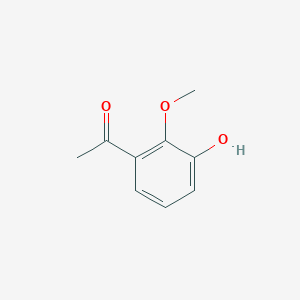
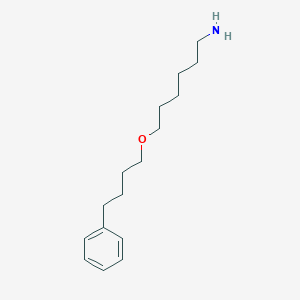
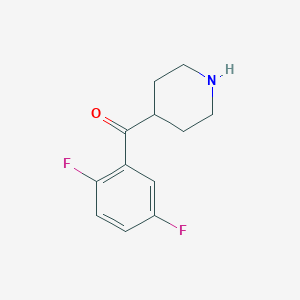
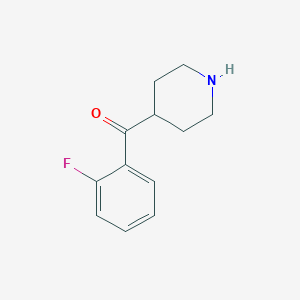
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
